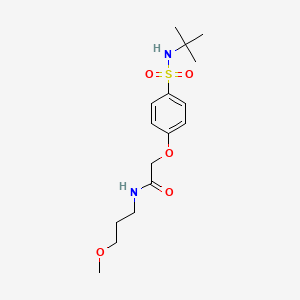
N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as TPA, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been found to have a number of potential applications in scientific research. For example, it has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Wirkmechanismus
The mechanism of action of N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. This may explain its potential anticancer properties.
Biochemical and Physiological Effects
In addition to its potential anticancer and antimicrobial properties, N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has also been found to have other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases, such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide is that it is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide. For example, further studies could be conducted to better understand its mechanism of action and to optimize its use in the treatment of various diseases. Additionally, N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide could be further studied for its potential applications in agriculture and environmental science, such as in the development of new pesticides or in the treatment of contaminated soil.
Synthesemethoden
N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be synthesized via a multistep process involving the reaction of p-tolyl hydrazine with 2-chloroacetophenone to form 2-(p-tolyl)acetophenone hydrazone. This intermediate is then reacted with sodium azide and copper(I) iodide to produce N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide.
Eigenschaften
IUPAC Name |
N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-7-9-13(10-8-11)16-19-17(22-20-16)14-5-3-4-6-15(14)18-12(2)21/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTZOTJSEZFNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7715285.png)





![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7715341.png)



